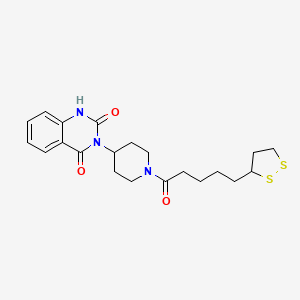

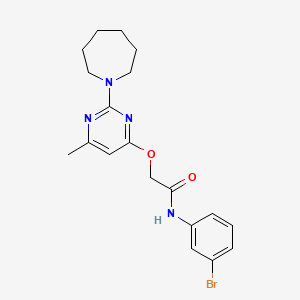

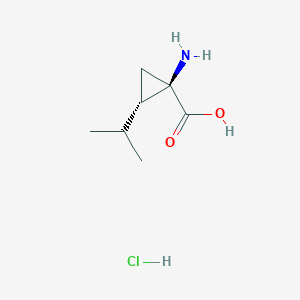

1-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical Synthesis and Derivative Development

The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been explored for the synthesis of new phenylpiperazine derivatives. This process involves Michael type addition reactions with arylsulfinic acids in aqueous solutions, presenting a reagent-less, environmentally friendly method for derivative synthesis with high atom economy and safe waste management under ambient conditions (Nematollahi & Amani, 2011).

Computational and Vibrational Studies for Drug Development

A computational assessment of the biochemical properties and vibrational assignments for a synthesized compound closely related to arylpiperazine-based drugs has been conducted. This includes characterization based on vibrational spectra and molecular docking mechanisms as an agonist in the human GABA A receptor. The study suggests potential for drug development targeting neurological receptors (Onawole et al., 2017).

Antipsychotic Potential

Research into biphenyl moiety linked with aryl piperazine led to the synthesis of derivatives with anti-dopaminergic and anti-serotonergic activity. Among these, certain compounds demonstrated impressive antipsychotic profiles with lower potency for catalepsy induction, highlighting their potential as antipsychotic medications (Bhosale et al., 2014).

Antiallergy and Antifungal Activities

Studies have synthesized and evaluated various compounds for their antiallergy activity, with some showing potent activity in models useful for detecting compounds with antiallergic activity. This includes a detailed exploration of the synthesis process and the evaluation of antiallergy efficacy (Walsh et al., 1989). Additionally, metal complexes of ligands related to the chemical structure have been synthesized, characterized, and evaluated for their antifungal activity, revealing the metal complexes to be more active compared to the ligand alone (Raj & Patel, 2015).

Novel Synthetic Methods

The development of novel synthetic methods for derivatives includes the use of electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles. This approach has resulted in the creation of new mono- and di-substituted hydroquinone and benzoquinone derivatives, showcasing the versatility of electrochemical methods in organic synthesis (Nematollahi et al., 2014).

properties

IUPAC Name |

1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-17(26)18-4-9-22(23(14-18)29-3)30-16-20(27)15-24-10-12-25(13-11-24)19-5-7-21(28-2)8-6-19/h4-9,14,20,27H,10-13,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLCAJDQACFZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2956237.png)

![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)